Boc-NH-PEG1-CH2COOH is a heterobifunctional linker featuring a single, defined-length polyethylene glycol (PEG) unit, terminated by an acid-labile Boc-protected amine and a carboxylic acid. As a discrete PEG (dPEG®) reagent, it provides a precise molecular weight and structure, eliminating the batch-to-batch variability associated with traditional, polydisperse PEG polymers. This monodispersity is critical for reproducible synthesis and characterization of advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where linker length directly impacts performance. Its primary function is to serve as a short, hydrophilic spacer, connecting molecular entities while enabling specific, sequential reaction schemes.
Substituting this compound is rarely a one-to-one exchange, introducing significant process and performance risks. Replacing the Boc protecting group with an Fmoc group necessitates a complete reversal of the deprotection strategy from acidic to basic conditions, invalidating established synthesis protocols. Using a longer PEG linker (e.g., PEG2, PEG4) alters the spatial distance between conjugates, which can critically impair or abolish biological activity in precisely engineered constructs like PROTACs. Opting for a non-PEG alkyl linker of similar length eliminates the key hydrophilicity benefit, potentially causing poor aqueous solubility, aggregation of the final conjugate, and altered pharmacokinetic profiles. Finally, using a less-defined, polydisperse PEG mixture instead of this discrete compound introduces analytical complexity and compromises batch-to-batch reproducibility, a critical failure point in regulated therapeutic development.
The Boc protecting group is stable under basic and nucleophilic conditions where the common alternative, Fmoc, is rapidly cleaved. The Boc group requires strong acid, typically trifluoroacetic acid (TFA), for removal, while Fmoc is removed with mild base, typically 20% piperidine in DMF. This chemical orthogonality is not a trivial difference; it is a primary process design choice. A synthetic route involving base-sensitive functionalities (e.g., certain esters, base-labile protecting groups elsewhere on the molecule) is incompatible with an Fmoc-protected linker, making the Boc-protected version essential for process viability.
| Evidence Dimension | Deprotection Reagent pH |
| Target Compound Data | Stable (Requires strongly acidic conditions, pH <2, for deprotection) |
| Comparator Or Baseline | Fmoc-NH-PEG1-CH2COOH: Labile (Cleaved under mild basic conditions, pH >10) |
| Quantified Difference | Orthogonal chemical stability, enabling synthesis with base-sensitive functional groups. |
| Conditions | Standard solid-phase or solution-phase peptide synthesis deprotection protocols. |
This allows for multi-step synthetic routes where base-labile groups must be preserved, a common requirement that makes Fmoc-protected linkers unsuitable.
The single ethylene glycol unit provides a distinct hydrophilic advantage over purely aliphatic linkers, such as Boc-6-aminohexanoic acid. PEG linkers are known to improve the aqueous solubility of conjugated molecules, a critical factor for bioconjugation reactions often performed in aqueous buffers and for preventing aggregation of hydrophobic payloads. In contrast, alkyl linkers are more hydrophobic, which can lead to poor solubility, reduced conjugation efficiency in aqueous media, and potentially unfavorable pharmacokinetic profiles for the final product. This makes Boc-NH-PEG1-CH2COOH a more suitable choice when working with biomolecules or poorly soluble small molecules.
| Evidence Dimension | Physicochemical Property |
| Target Compound Data | Hydrophilic (due to ethylene glycol unit) |
| Comparator Or Baseline | Alkyl Linkers (e.g., Boc-6-aminohexanoic acid): Hydrophobic |
| Quantified Difference | Qualitatively higher aqueous solubility and reduced aggregation tendency vs. alkyl chain comparators. |
| Conditions | Aqueous buffer systems typical for bioconjugation (e.g., PBS). |
Superior solubility in aqueous buffers simplifies handling, improves reaction efficiency for bioconjugation, and reduces the risk of product aggregation.
As a discrete PEG (dPEG®) compound, Boc-NH-PEG1-CH2COOH has a precise, single molecular weight (219.23 g/mol). This is a fundamental structural advantage over conventional, polydisperse PEGs, which are mixtures of various chain lengths and have an average molecular weight. The use of a monodisperse linker eliminates a significant source of batch-to-batch variability in the final conjugate, simplifying purification, characterization (e.g., by mass spectrometry), and regulatory documentation. High-purity (>98%) discrete PEGs are standard for therapeutic development where reproducibility is non-negotiable.
| Evidence Dimension | Polydispersity Index (PDI) |
| Target Compound Data | 1.0 (Monodisperse) |
| Comparator Or Baseline | Conventional PEG polymers: >1.0 (Polydisperse) |
| Quantified Difference | Elimination of molecular weight distribution, ensuring structural homogeneity. |
| Conditions | Standard material characterization (e.g., GPC, Mass Spectrometry). |
Ensures consistent product quality and simplifies analytical characterization, which is critical for reproducible research and GMP-compliant manufacturing.
This linker is the indicated choice when the synthetic route for a payload or biomolecule requires the use of strong bases or nucleophiles that would prematurely cleave an Fmoc-protected analog. The stability of the Boc group ensures the amine remains protected until the desired acidic deprotection step, preserving the integrity of the molecule.
Ideal for use as the initial hydrophilic handle when conjugating poorly soluble small-molecule drugs (e.g., kinase inhibitors for PROTAC synthesis) to proteins or other biomolecules. The PEG unit improves solubility and handling in the aqueous buffers required for bioconjugation, preventing aggregation and improving reaction yields compared to purely aliphatic linkers.
This compound is essential for programs where lot-to-lot consistency is paramount. As a discrete, single-molecular-weight linker, it yields a homogeneous final product that is easier to purify and characterize by mass spectrometry, streamlining process development and quality control for therapeutic candidates.
Irritant